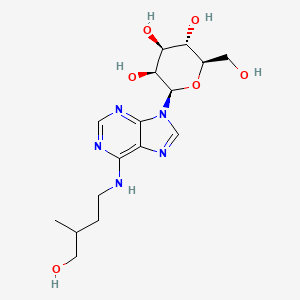
Dihydrozeatin 9-Glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrozeatin 9-Glucoside is a compound belonging to the class of cytokinins, which are plant hormones that promote cell division and growth. This compound is a glycosylated form of dihydrozeatin, where a glucose molecule is attached to the nitrogen at position 9 of the purine ring. Cytokinins like this compound play crucial roles in various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrozeatin 9-Glucoside typically involves the glycosylation of dihydrozeatin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation involves the use of glycosyltransferases, which transfer a glucose molecule to dihydrozeatin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to achieve the same result .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic glycosylation processes, where dihydrozeatin is incubated with glycosyltransferases and glucose donors in bioreactors. This method is preferred due to its specificity and efficiency .
化学反应分析
Types of Reactions
Dihydrozeatin 9-Glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Dihydrozeatin 9-Glucoside has several scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on cytokinin activity.
Biology: It is used to investigate the role of cytokinins in plant growth and development, as well as their interactions with other plant hormones.
Medicine: Research is ongoing to explore the potential therapeutic applications of cytokinins, including this compound, in promoting cell growth and regeneration.
作用机制
Dihydrozeatin 9-Glucoside exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular responses. This includes promoting cell division, delaying leaf senescence, and enhancing stress tolerance .
相似化合物的比较
Similar Compounds
Dihydrozeatin: The non-glycosylated form of dihydrozeatin 9-Glucoside, which also acts as a cytokinin but with different activity and stability.
Trans-Zeatin: Another cytokinin with a similar structure but different biological activity and receptor affinity.
Isopentenyladenine: A cytokinin with a different side chain but similar overall function in promoting cell division and growth.
Uniqueness
This compound is unique due to its glycosylation, which affects its stability, solubility, and activity compared to other cytokinins. This modification can influence its transport within the plant and its interaction with cytokinin receptors, making it a valuable compound for studying the effects of glycosylation on cytokinin function .
属性
分子式 |
C16H25N5O6 |
|---|---|
分子量 |
383.40 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13+,16-/m1/s1 |
InChI 键 |
DRPMMLWYLAPTPK-NQQPWZSVSA-N |
手性 SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
规范 SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















